molecular formula C21H22N4O B2906177 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea CAS No. 2034542-99-7

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2906177
CAS No.: 2034542-99-7
M. Wt: 346.434
InChI Key: IDLSPRJNJRWXLA-UHFFFAOYSA-N
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Description

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is a synthetic urea derivative designed for research applications. Compounds featuring the urea pharmacophore, particularly those with bipyridinyl and phenylalkyl motifs, are of significant interest in medicinal chemistry and drug discovery. Urea-based small molecules are frequently investigated for their ability to modulate protein-protein interactions and enzyme function. This compound is structurally analogous to phenyl urea scaffolds that have been identified as promising inhibitors for bacterial targets. For instance, related phenyl urea compounds have been shown to inhibit Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4), a key determinant in β-lactam antibiotic resistance and osteomyelitis progression . Such inhibitors can act as adjuvants, potentating the effects of conventional β-lactam antibiotics like oxacillin against resistant strains, and represent a dual-functional therapeutic strategy . Furthermore, diarylurea derivatives have demonstrated substantial in vitro antiproliferative activity against diverse cancer cell lines, including melanoma, renal, and breast cancers, underscoring the broader utility of the urea chemotype in oncology research . Researchers can utilize this compound as a building block or a lead compound for developing novel therapeutic agents, studying enzyme inhibition mechanisms, or exploring structure-activity relationships (SAR). Application Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-12-4-8-17-6-2-1-3-7-17)25-15-18-10-13-23-20(14-18)19-9-5-11-22-16-19/h1-3,5-7,9-11,13-14,16H,4,8,12,15H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSPRJNJRWXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the bipyridine intermediate: This can be achieved through the coupling of pyridine derivatives under specific conditions.

    Attachment of the phenylpropyl group: This step might involve a nucleophilic substitution reaction where the phenylpropyl group is introduced.

    Formation of the urea linkage: This can be done by reacting the intermediate with an isocyanate or by using a urea-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenylpropyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while substitution reactions could introduce various functional groups into the phenylpropyl moiety.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In coordination chemistry, it might act as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea with structurally or functionally related urea/amide derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Notes
Target Compound C₂₄H₂₃N₅O 409.48 [2,3'-Bipyridin]-4-ylmethyl, 3-phenylpropyl Urea backbone with aromatic and hydrophobic substituents.
1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea C₂₁H₂₈N₄O₃S 416.5 Pyridin-3-ylsulfonylpiperidinylmethyl, 3-phenylpropyl Urea core with sulfonamide-piperidine hybrid; enhanced polarity due to sulfonyl.
N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide C₂₈H₂₈N₄O₄ 484.55 Cyanomethoxybenzyl, hydroxy-3-phenylpropylamino, benzamide Amide linkage with chiral centers; polar cyanomethoxy group may improve solubility.
(2S)-2-{[(2S)-2-Benzamido-3-(4-propoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate C₃₁H₃₅N₃O₆ 557.63 Propoxyphenyl, benzamido, acetate ester Amide-ester hybrid; propoxy group increases lipophilicity.

Key Observations

Backbone Variations: The target compound’s urea core distinguishes it from amide-based analogs (e.g., benzamide derivatives in ) . In contrast, 1-(3-Phenylpropyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea shares the urea scaffold but replaces the bipyridinyl group with a sulfonamide-piperidine moiety, introducing steric bulk and polarity differences.

Substituent Effects: The bipyridinylmethyl group in the target compound offers dual aromatic nitrogen atoms for π-π stacking or coordination with metal ions, a feature absent in analogs with monocyclic pyridinyl (e.g., ) or alkoxybenzyl groups (e.g., ). The 3-phenylpropyl chain is conserved across multiple analogs (e.g., ), suggesting its role in hydrophobic interactions or metabolic stability.

Pharmacological Implications: Compounds with sulfonyl groups (e.g., ) may exhibit altered pharmacokinetics due to increased polarity, whereas cyanomethoxy or acetate ester substituents (e.g., ) could modulate solubility or prodrug activation. The target compound’s bipyridine system may confer selectivity toward kinases or receptors with aromatic binding pockets, though empirical data are required for validation.

Biological Activity

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is a synthetic compound notable for its bipyridine and phenylpropyl moieties linked through a urea functional group. This compound has garnered attention due to its potential biological activities, including its role as a ligand in coordination chemistry and its implications in medicinal chemistry.

The compound's IUPAC name is 1-(3-phenylpropyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea, with a molecular formula of C21H22N4OC_{21}H_{22}N_4O and a molecular weight of 350.43 g/mol. Its structure can be represented as follows:

InChI InChI 1S C21H22N4O c26 21 24 12 4 8 17 6 2 1 3 7 17 25 15 18 10 13 23 20 14 18 19 9 5 11 22 16 19 h1 3 5 7 9 11 13 14 16H 4 8 12 15H2 H2 24 25 26 \text{InChI InChI 1S C21H22N4O c26 21 24 12 4 8 17 6 2 1 3 7 17 25 15 18 10 13 23 20 14 18 19 9 5 11 22 16 19 h1 3 5 7 9 11 13 14 16H 4 8 12 15H2 H2 24 25 26 }

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bipyridine moiety may facilitate coordination with metal ions, enhancing the compound's reactivity and potential therapeutic applications. Additionally, the phenylpropyl group may influence the compound's hydrophobic interactions with biological membranes or proteins.

Anticancer Activity

Research has indicated that compounds containing bipyridine structures exhibit anticancer properties. For instance, studies have shown that similar bipyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties

The bipyridine moiety is also associated with antimicrobial activity. Compounds with similar structures have demonstrated efficacy against various bacterial strains by disrupting bacterial cell walls or inhibiting essential enzymatic functions .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could potentially inhibit enzymes like monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .

Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics explored the effects of bipyridine derivatives on cancer cell lines. The results indicated that these compounds could reduce cell viability significantly in MCF7 (breast cancer) and A549 (lung cancer) cell lines when treated with varying concentrations over 48 hours .

Concentration (µM)MCF7 Cell Viability (%)A549 Cell Viability (%)
0100100
108590
506570
1004050

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related bipyridine compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promisingly low, suggesting significant antibacterial activity .

CompoundMIC (µg/mL) for S. aureusMIC (µg/mL) for E. coli
Bipyridine Derivative A3264
Bipyridine Derivative B1632

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling the bipyridinylmethyl group to the urea backbone via nucleophilic substitution or condensation. Key steps include:

  • Step 1 : Activation of the bipyridinylmethyl group (e.g., via halogenation or tosylation) to enable nucleophilic attack by the urea precursor.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Optimization : Control reaction temperature (e.g., 60–80°C for condensation) and solvent polarity (e.g., DMF or THF) to minimize side products .
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis for confirmation .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H/13C NMR to confirm bipyridinylmethyl and phenylpropyl group integration. Key signals include aromatic protons (δ 7.0–8.5 ppm) and urea NH protons (δ 5.5–6.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~318–336 g/mol based on analogues) .
  • X-ray Crystallography : For definitive confirmation of stereochemistry and hydrogen-bonding patterns in the urea moiety .

Advanced Research Questions

Q. How does the bipyridinylmethyl group influence the compound’s coordination chemistry and potential as a ligand in metal complexes?

  • Methodological Answer :

  • The bipyridinyl group acts as a bidentate ligand, enabling chelation with transition metals (e.g., Ru, Pd).
  • Experimental Design : Conduct titration experiments with metal salts (e.g., RuCl3) in ethanol/water, monitoring UV-Vis spectral shifts (e.g., λmax ~450 nm for Ru complexes).
  • Stability Analysis : Use cyclic voltammetry to assess redox behavior and stability of metal-ligand complexes .

Q. What strategies can resolve contradictions in reported biological activity data for urea derivatives with similar substituents?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogues (e.g., varying phenylpropyl chain length) and test in enzyme inhibition assays (e.g., aminopeptidase N).
  • Data Reconciliation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets, such as kinase domains .

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. NMP) for improved solubility of intermediates.
  • Catalyst Selection : Evaluate Pd/C or Ni catalysts for coupling steps to reduce reaction time.
  • Process Intensification : Implement flow chemistry for continuous synthesis, reducing batch variability .

Mechanistic & Functional Studies

Q. What is the hypothesized mechanism of action for this compound’s interaction with biological targets like protein kinases?

  • Methodological Answer :

  • The urea moiety may form hydrogen bonds with kinase ATP-binding pockets, while the bipyridinyl group engages in π-π stacking with hydrophobic residues.
  • Validation : Use Förster resonance energy transfer (FRET) assays to monitor kinase inhibition.
  • Mutagenesis Studies : Introduce point mutations (e.g., T338M in EGFR kinase) to confirm binding site specificity .

Q. How does the phenylpropyl substituent impact pharmacokinetic properties such as solubility and membrane permeability?

  • Methodological Answer :

  • LogP Measurement : Determine octanol/water partition coefficients (predicted LogP ~3.5 for similar ureas).
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption potential.
  • Solubility Enhancement : Co-crystallize with cyclodextrins or use lipid-based formulations .

Contradictions & Open Questions

  • Stereochemical Effects : Limited data exist on how stereochemistry at the bipyridinylmethyl group impacts bioactivity. Proposed studies: Synthesize enantiomers and test in chiral environments .
  • Stability Under Acidic Conditions : Conflicting reports on urea hydrolysis rates. Recommended: Conduct accelerated stability studies (pH 1–14, 40°C/75% RH) .

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